[2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(2-chlorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N It is a derivative of phenethylamine, characterized by the presence of a chlorophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)ethylamine hydrochloride typically involves the reaction of 2-(2-chlorophenyl)ethylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-(2-chlorophenyl)ethylamine+methylamine+HCl→2-(2-chlorophenyl)ethylamine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous-flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the structure-activity relationships of phenethylamine derivatives.
Medicine
In medicine, 2-(2-chlorophenyl)ethylamine hydrochloride is investigated for its potential therapeutic effects. It may exhibit pharmacological activities that could be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simpler analog without the chlorophenyl group.
2-(2-chlorophenyl)ethylamine: Lacks the methylamine group.
N-methylphenethylamine: Similar structure but without the chlorophenyl substitution.
Uniqueness
2-(2-chlorophenyl)ethylamine hydrochloride is unique due to the presence of both the chlorophenyl and methylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1067237-63-1 |
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Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
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